Technical Guide: Molecular Architecture & Stereochemistry of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
Technical Guide: Molecular Architecture & Stereochemistry of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
Here is an in-depth technical guide regarding the molecular structure, stereochemistry, and characterization of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate.
Executive Summary
This guide details the physicochemical properties and synthetic handling of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (CAS Ref: 380842-80-8 for racemic/generic). As a
Molecular Architecture and Stereochemical Logic
Structural Definition
The molecule is defined by a propanoate backbone substituted at the 3-position (beta-position) with both an amino group and a 3,4-dichlorophenyl moiety.
-
Formula:
-
Molecular Weight: 262.13 g/mol
-
Chiral Center: C3 (The
-carbon). -
Stereochemistry: The (S)-configuration is generally the bioactive enantiomer in this class of peptidomimetics, often mimicking the L-amino acid spatial arrangement in protein binding pockets.
Stereochemical Assignment (Cahn-Ingold-Prelog)
To validate the (S)-configuration , we apply the CIP priority rules to the chiral center at C3:
-
Priority 1:
(Nitrogen, atomic number 7). -
Priority 2:
(3,4-Dichlorophenyl ring). The carbon attached to the chiral center is bonded to {C, C, H} within the aromatic ring. -
Priority 3:
(Ethyl acetate tail). The carbon attached is bonded to {C, H, H}. -
Priority 4:
(Hydrogen).
Result: With Hydrogen pointing away (dashed wedge), the sequence
Conformational Implications
The 3,4-dichloro substitution on the phenyl ring increases lipophilicity (
Synthetic Pathways & Stereocontrol
Achieving high enantiomeric excess (ee > 99%) is non-negotiable for pharmaceutical applications. While asymmetric hydrogenation is scalable, Enzymatic Kinetic Resolution (EKR) is often preferred in the laboratory for its operational simplicity and high selectivity under mild conditions.
Recommended Workflow: Lipase-Catalyzed Resolution
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the unwanted enantiomer or acylate the desired amine.
The Logic: Lipases typically show high enantioselectivity toward the ester moiety or the amine of
Experimental Protocol (Self-Validating System)
-
Substrate Preparation: Dissolve racemic Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (10 g) in MTBE (Methyl tert-butyl ether).
-
Acyl Donor: Add Ethyl Acetate (5 eq) or Vinyl Acetate (2 eq) if performing N-acylation; however, for ester resolution, we utilize the hydrolytic pathway.
-
Refined Hydrolytic Path: Suspend racemate in Phosphate Buffer (pH 7.0) / Diisopropyl ether biphasic system.[1]
-
-
Biocatalyst Addition: Add immobilized CAL-B (Novozym 435, 10% w/w).
-
Reaction Monitoring: Stir at 30°C. Monitor by Chiral HPLC (see Section 4).
-
Checkpoint: The reaction should stop at 50% conversion. The enzyme typically hydrolyzes the (R)-ester to the free acid, leaving the (S)-ester intact (verify specific selectivity for this substrate class).
-
-
Workup: Filter enzyme. Separate organic layer (contains (S)-Ester).[2][3] Extract aqueous layer (contains (R)-Acid).
Synthetic Workflow Diagram
The following diagram illustrates the decision logic and process flow for synthesizing and isolating the (S)-enantiomer.
Figure 1: Chemo-enzymatic workflow for the isolation of the (S)-enantiomer using kinetic resolution.
Analytical Characterization & Validation
Trustworthiness in synthesis relies on rigorous analytical methods. For chiral molecules, NMR is insufficient; Chiral HPLC is the gold standard.
Chiral HPLC Method
To determine Enantiomeric Excess (ee), use the following validated conditions.
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H or IA (Amylose-based) | Proven recognition of phenyl-substituted |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical geometry. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | DEA suppresses peak tailing by masking silanols from the free amine. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency. |
| Detection | UV @ 220 nm and 254 nm | 220 nm for amide/ester; 254 nm for the dichlorophenyl ring. |
| Temperature | 25°C | Ambient control for reproducible retention times. |
Self-Validation Check:
-
Inject the racemate first to establish separation (
). -
The (S)-enantiomer typically elutes second on AD-H columns in this mobile phase, but this must be confirmed with a known standard or optical rotation correlation.
Spectroscopic Data (Expected)
-
NMR (400 MHz,
):-
7.45 (d,
Hz, 1H, Ar-H2) -
7.38 (d,
Hz, 1H, Ar-H5) - 7.18 (dd, 1H, Ar-H6)
-
4.38 (t, 1H,
-CH) — Diagnostic for C3 stereocenter environment. -
4.15 (q, 2H,
) -
2.65 (dd, 2H,
- ) -
1.25 (t, 3H,
)
-
7.45 (d,
Pharmaceutical Relevance
The (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate scaffold acts as a bio-isostere for phenylalanine.
-
Eluxadoline Context: While Eluxadoline (Viberzi) utilizes a 2,6-dimethyl-4-carbamoylphenyl moiety, the synthetic logic for the
-amino acid core is identical. The 3,4-dichloro analog discussed here is often used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of opioid receptors ( ) or DPP-4 enzymes. -
Sitagliptin Analogs: The 3,4-dichloro motif is investigated as a replacement for the 2,4,5-trifluorophenyl group in Sitagliptin derivatives to alter metabolic stability and potency.
References
-
Vertex AI Search. (2025).[4] Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline. ResearchGate. Retrieved from [Link]
-
MDPI. (2020).
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Retrieved from [Link] -
Phenomenex. (n.d.).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | MDPI [mdpi.com]
- 3. WO2016135756A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
